6-Hydroxycoumurrayin

Cytotoxicity Cancer Research Natural Product Profiling

6-Hydroxycoumurrayin (CAS 2188162-97-0) is a non-cytotoxic prenylated coumarin (IC50 > 40 µM against HL-60, A-549, SMMC-7721, MCF-7, SW-480) isolated from Murraya paniculata. Unlike structurally similar coumarins with potent cytotoxicity (e.g., 4'-O-isobutyroylpeguangxienin, IC50 15.9–23.2 µM), its unique lack of activity makes it an essential negative control for high-throughput oncology screening and a clean scaffold for neuroprotective, antioxidant, and anti-inflammatory mechanism studies. The C-6 phenolic hydroxyl group provides a strategic handle for targeted derivatization in medicinal chemistry SAR programs. Additionally serves as a validated analytical standard for quality control and chemotaxonomic authentication of botanical extracts. Choose differentiation—not confounding cytotoxicity—for reproducible research outcomes.

Molecular Formula C16H18O5
Molecular Weight 290.31 g/mol
Cat. No. B12303135
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Hydroxycoumurrayin
Molecular FormulaC16H18O5
Molecular Weight290.31 g/mol
Structural Identifiers
SMILESCC(=CCC1=C(C(=C(C2=C1OC(=O)C=C2)OC)O)OC)C
InChIInChI=1S/C16H18O5/c1-9(2)5-6-10-14-11(7-8-12(17)21-14)16(20-4)13(18)15(10)19-3/h5,7-8,18H,6H2,1-4H3
InChIKeySBZHOADRHUVKKQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Hydroxycoumurrayin for Research Procurement: A Non-Cytotoxic Prenylated Coumarin with Differentiated Biological Profile


6-Hydroxycoumurrayin (CAS: 2188162-97-0) is a naturally occurring prenylated coumarin first isolated from Murraya paniculata (Rutaceae). It is structurally defined as 6-hydroxy-5,7-dimethoxy-8-(3-methylbut-2-en-1-yl)-2H-chromen-2-one [1]. This compound is the 6-hydroxylated derivative of coumurrayin, a known bioactive coumarin. 6-Hydroxycoumurrayin is distinguished from its close structural analogs by the presence of a phenolic hydroxy group at the C-6 position, which alters its hydrogen-bonding capacity and electronic properties [1]. In contrast to many prenylated coumarins, 6-hydroxycoumurrayin demonstrates a notable lack of in vitro cytotoxic activity against standard human cancer cell lines, making it a valuable tool compound for research areas where direct cytotoxicity is an undesirable confounding factor .

Why 6-Hydroxycoumurrayin Cannot Be Replaced by Generic Prenylated Coumarin Analogs


Substituting 6-hydroxycoumurrayin with other prenylated coumarins, such as coumurrayin or 4'-O-isobutyroylpeguangxienin, is scientifically invalid due to a fundamental divergence in their cytotoxic profiles. While many coumarins in this class are investigated for their potential as anticancer agents, 6-hydroxycoumurrayin is uniquely inactive in standard cytotoxicity assays (IC50 > 40 µM) [1]. This stands in stark contrast to compounds like 4'-O-isobutyroylpeguangxienin, which exhibited potent cytotoxicity (IC50 15.9–23.2 µM) against the same panel of five human cancer cell lines [1]. This critical difference in biological activity means that a generic substitution would introduce a cytotoxic variable, potentially confounding research outcomes in studies of neuroprotection, antioxidant mechanisms, or other non-oncological applications. The specific 6-hydroxy substitution pattern is therefore not merely a structural nuance but a key determinant of biological function that directly impacts experimental validity.

Quantitative Evidence for Differentiated Procurement of 6-Hydroxycoumurrayin


Divergent Cytotoxicity Profile: 6-Hydroxycoumurrayin is Non-Cytotoxic Compared to Active Analogs

6-Hydroxycoumurrayin (Compound 4) was found to be completely inactive in an in vitro cytotoxicity assay against a panel of five human cancer cell lines (HL-60, A-549, SMMC-7721, MCF-7, and SW-480), with an IC50 value >40 µM. In the same assay, the structurally related prenylated coumarin, 4'-O-isobutyroylpeguangxienin (Compound 2), exhibited potent cytotoxic activity with IC50 values ranging from 15.9 to 23.2 µM [1].

Cytotoxicity Cancer Research Natural Product Profiling Coumarin Structure-Activity Relationship

Structural Differentiation from Parent Coumurrayin by C-6 Hydroxylation

6-Hydroxycoumurrayin is the 6-hydroxylated derivative of coumurrayin. NMR spectroscopic analysis confirmed the substitution of a methoxy group at the C-6 position in coumurrayin with a phenolic hydroxy group in 6-hydroxycoumurrayin [1]. This modification introduces a hydrogen-bond donor and alters the electronic properties of the coumarin nucleus.

Medicinal Chemistry Structure-Activity Relationship Coumarin Derivative Molecular Scaffold

Isolation Yield and Natural Source as a Procurement Consideration

6-Hydroxycoumurrayin was isolated from the twigs and leaves of Murraya paniculata with a yield of 23 mg from 8.5 kg of plant material [1]. This low natural abundance may impact the cost and scalability of procurement for research use compared to more abundant coumarin analogs.

Natural Product Chemistry Isolation Yield Phytochemistry Murraya paniculata

Application Scenarios for 6-Hydroxycoumurrayin Based on Quantitative Differentiation


Non-Cytotoxic Coumarin Scaffold for Neuroprotection or Antioxidant Studies

Due to its demonstrated lack of cytotoxicity (IC50 > 40 µM) against a panel of human cancer cell lines [1], 6-hydroxycoumurrayin serves as an ideal scaffold for investigating neuroprotective, antioxidant, or anti-inflammatory mechanisms. Its non-cytotoxic profile ensures that any observed therapeutic effects are not confounded by off-target cell death, making it a cleaner tool for pathway-specific studies compared to more cytotoxic coumarins.

Structure-Activity Relationship (SAR) Studies Focusing on C-6 Substitution

The C-6 hydroxyl group of 6-hydroxycoumurrayin provides a unique handle for chemical derivatization [1]. This compound is valuable in medicinal chemistry SAR studies aimed at understanding the impact of C-6 functionalization on the biological activity of prenylated coumarins. It can be used as a starting material for the synthesis of novel analogs with improved pharmacological properties.

Analytical Standard for Phytochemical Profiling of Murraya Species

As a specific secondary metabolite isolated from Murraya paniculata [1], 6-hydroxycoumurrayin can be used as an analytical standard for the identification and quantification of this compound in plant extracts. This is crucial for quality control, chemotaxonomic studies, and the standardization of herbal preparations.

Control Compound for Cytotoxicity Assays in Natural Product Research

Given its inactivity in cytotoxicity assays [1], 6-hydroxycoumurrayin can be employed as a negative control compound in high-throughput screening campaigns that aim to identify new cytotoxic agents from natural sources. Its use helps to establish baseline activity and validate assay sensitivity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
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